

A Comparative Analysis of the Psychotomimetic Effects of (R)-Lanicemine and Ketamine

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Compound of Interest

Compound Name: (R)-Lanicemine

Cat. No.: B11935168

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychotomimetic effects of **(R)-Lanicemine** and the well-known N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. The following analysis is based on experimental data from clinical and preclinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals. While both compounds target the NMDA receptor, their distinct pharmacological profiles result in significantly different psychotomimetic and dissociative side effects.

Executive Summary

Ketamine, a rapid-acting antidepressant, is associated with significant psychotomimetic and dissociative side effects, which can complicate its clinical use.^{[1][2][3]} **(R)-Lanicemine**, also an NMDA receptor antagonist, was developed to provide antidepressant efficacy with a more favorable side-effect profile.^{[4][5]} Clinical data indicates that **(R)-Lanicemine** induces minimal to no psychotomimetic or dissociative symptoms compared to ketamine at doses that produce similar levels of cortical activation. This difference is attributed to **(R)-Lanicemine's** characteristic as a "low-trapping" NMDA channel blocker.

Quantitative Data Presentation

The following tables summarize quantitative data from comparative studies, highlighting the differences in psychotomimetic and dissociative effects between **(R)-Lanicemine** and ketamine.

Table 1: Comparison of Dissociative Effects (CADSS Scores)

The Clinician-Administered Dissociative States Scale (CADSS) is a tool used to measure the severity of dissociative symptoms.

Compound	Dosage	Key Findings on CADSS Scores
(R)-Lanicemine	75 mg & 150 mg (intravenous infusion)	Did not produce a significant increase in total scores compared to placebo at any time point.
Ketamine	0.5 mg/kg (intravenous infusion)	Significantly increased total scores versus placebo, with peak effects observed around 40-60 minutes post-infusion.

Table 2: Comparison of General Psychotomimetic Symptoms (BPRS Scores)

The Brief Psychiatric Rating Scale (BPRS) is used to assess a range of psychiatric symptoms, including those that are psychotomimetic in nature.

Compound	Dosage	Key Findings on BPRS Scores
(R)-Lanicemine	100 mg (intravenous infusion)	Produced no clinically meaningful effects on psychotomimetic symptoms.
Ketamine	0.5 mg/kg (intravenous infusion)	Known to induce transient psychotomimetic symptoms, reflected in increased BPRS scores post-administration.

Experimental Protocols

The following outlines a typical experimental protocol for a clinical trial comparing the psychotomimetic effects of **(R)-Lanicemine** and ketamine.

Participant Selection and Screening:

- Inclusion Criteria: Participants are typically healthy volunteers or patients with treatment-resistant depression. All participants undergo a thorough physical and psychiatric evaluation.
- Exclusion Criteria: Individuals with a history of psychosis, substance use disorders, or unstable medical conditions are generally excluded.

Study Design:

- A randomized, double-blind, placebo-controlled crossover or parallel-group design is often employed.
- Participants are randomly assigned to receive an intravenous infusion of **(R)-Lanicemine**, ketamine, or a placebo (e.g., saline).

Drug Administration:

- **(R)-Lanicemine**: A common dosage is 100 mg, administered as an intravenous infusion in a 30 mL volume over 60 minutes.
- Ketamine: A standard sub-anesthetic dose is 0.5 mg/kg, administered via intravenous infusion over 40 minutes.

Assessment of Psychotomimetic Effects:

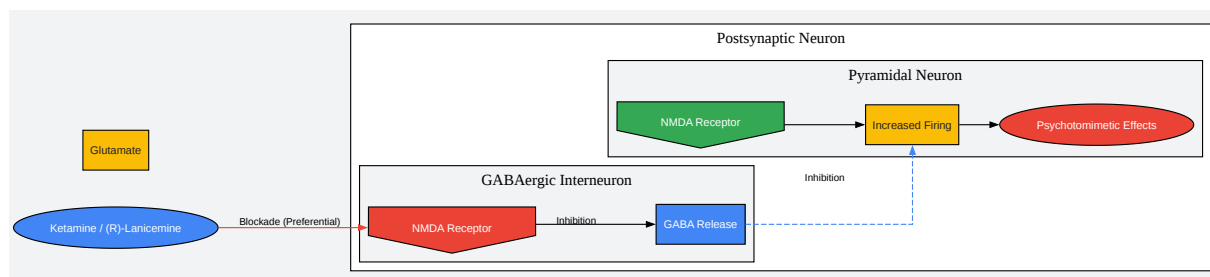
- Clinician-Administered Dissociative States Scale (CADSS): This scale is administered at baseline (pre-infusion) and at multiple time points post-infusion (e.g., 40 minutes, 80 minutes, 110 minutes, and 230 minutes) to assess dissociative symptoms. The CADSS includes 23 subjective items rated on a 5-point scale (0 = Not at all to 4 = Extreme).
- Brief Psychiatric Rating Scale (BPRS): The BPRS is used to evaluate a broader range of psychiatric symptoms, including those indicative of psychosis. It is typically administered at the same time points as the CADSS. The BPRS consists of 18 items rated on a scale from 0 (not present) to 6 (extreme).

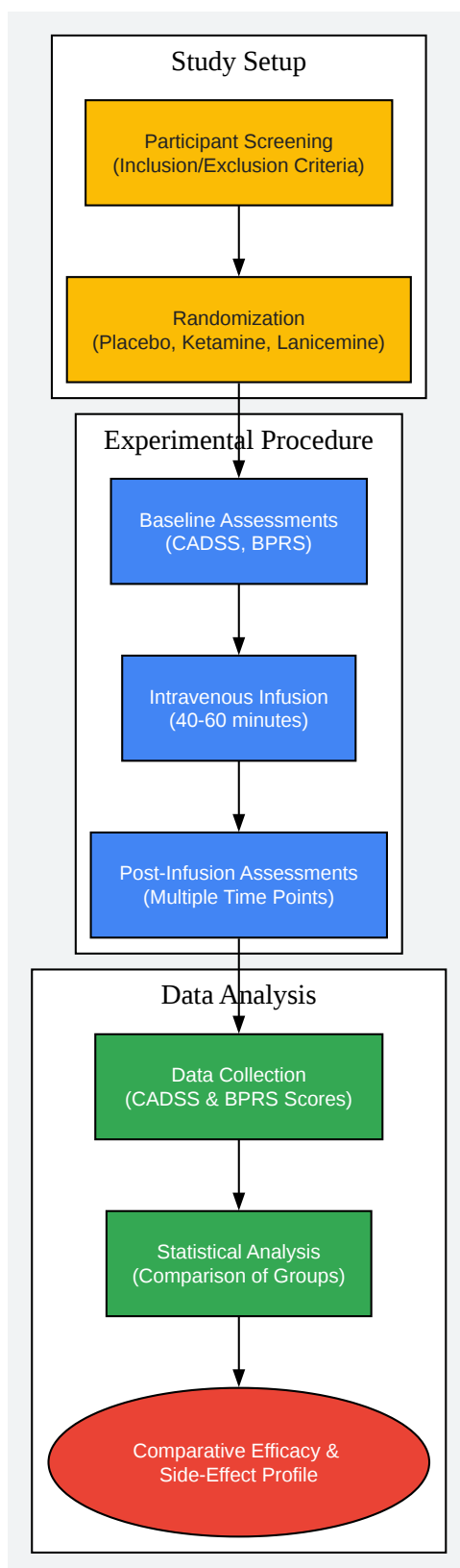
Data Analysis:

- Statistical analyses, such as linear mixed models, are used to compare the changes in CADSS and BPRS scores from baseline across the different treatment groups.
- The primary outcome is the difference in the severity of psychotomimetic and dissociative symptoms between the **(R)-Lanicemine**, ketamine, and placebo groups.

Mandatory Visualizations

Signaling Pathway





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